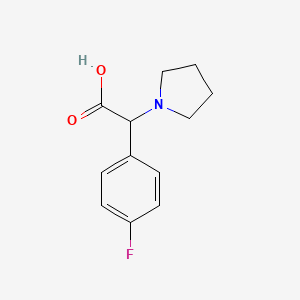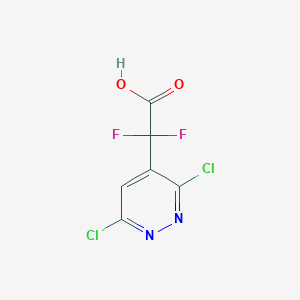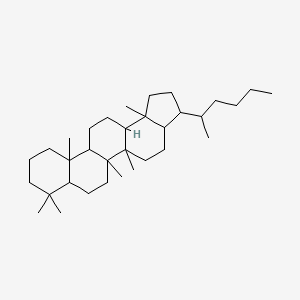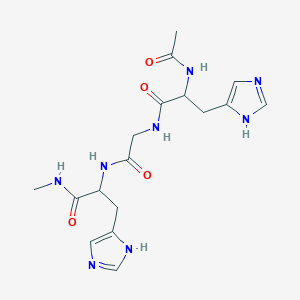
(4-Fluorophenyl)(pyrrolidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidineacetic acid, alpha-(4-fluorophenyl)- is a compound that features a pyrrolidine ring attached to an acetic acid moiety, with a 4-fluorophenyl group at the alpha position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine, acetic acid, and 4-fluorobenzaldehyde.
Step 1: The initial step involves the formation of an imine intermediate by reacting pyrrolidine with 4-fluorobenzaldehyde under acidic conditions.
Step 2: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.
Step 3: The final step involves the acylation of the amine with acetic anhydride to yield 1-Pyrrolidineacetic acid, alpha-(4-fluorophenyl)-.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
1-Pyrrolidineacetic acid, alpha-(4-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-Pyrrolidineacetic acid, alpha-(4-fluorophenyl)- involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
相似化合物的比较
1-Pyrrolidineacetic acid: Lacks the fluorophenyl group, resulting in different biological activity.
4-Fluorophenylacetic acid: Lacks the pyrrolidine ring, affecting its interaction with enzymes and receptors.
Pyrrolidine-2-carboxylic acid: Similar structure but different functional groups, leading to varied applications.
Uniqueness: 1-Pyrrolidineacetic acid, alpha-(4-fluorophenyl)- is unique due to the presence of both the pyrrolidine ring and the fluorophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
868151-13-7 |
|---|---|
分子式 |
C12H14FNO2 |
分子量 |
223.24 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16) |
InChI 键 |
WLJMDSMSZOEVNJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B12109133.png)




![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)



